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molecular formula C14H10N2O2 B1606979 2-(1,3-benzodioxol-5-yl)-1H-benzimidazole CAS No. 2562-69-8

2-(1,3-benzodioxol-5-yl)-1H-benzimidazole

Cat. No. B1606979
M. Wt: 238.24 g/mol
InChI Key: GRTZXYPGMLGOPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06130333

Procedure details

A solution of 50 g (0.34 mol) of piperonal and 37 g (0.34 mol) of phenylenediamine in 0.3 L of nitrobenzene was stirred under reflux for 12 hours. The resulting mixture was concentrated in vacuo. The solid residue was collected via filtration, and rinsed with ether to give 39.6 g (49%) of desired material as an off-white solid: 1H NMR (CDCl3) δ 5.96 (s, 2H), 6.79 (d, J=8.5 Hz, 1H), 7.17-7.30 (m, 2H), 7.50-7.65 (m, 4H), 8.80-9.40 (br s, 1H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
0.3 L
Type
solvent
Reaction Step One
Yield
49%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([CH:7]=O)=[CH:5][C:4]2[O:9][CH2:10][O:11][C:3]=2[CH:2]=1.[C:12]1([NH2:19])[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[NH2:18]>[N+](C1C=CC=CC=1)([O-])=O>[O:11]1[C:3]2[CH:2]=[CH:1][C:6]([C:7]3[NH:19][C:12]4[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=4[N:18]=3)=[CH:5][C:4]=2[O:9][CH2:10]1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1=CC2=C(C=C1C=O)OCO2
Name
Quantity
37 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
0.3 L
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 12 hours
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
The solid residue was collected via filtration
WASH
Type
WASH
Details
rinsed with ether

Outcomes

Product
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)C2=NC1=C(N2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 39.6 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 48.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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